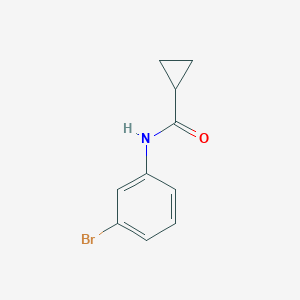

N-(3-bromophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJAPHKOMSHQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357503 | |

| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-07-7 | |

| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

The most widely reported method involves reacting 3-bromoaniline with cyclopropanecarbonyl chloride. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. Typical conditions include stirring at room temperature for 12–16 hours under an inert atmosphere (argon or nitrogen).

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of 3-bromoaniline to cyclopropanecarbonyl chloride ensures complete conversion.

-

Solvent Choice : THF offers superior solubility for both reactants compared to DCM.

-

Workup : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Yield Optimization :

-

Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as cyclopropane ring opening.

-

Catalytic Additives : DMAP (4-dimethylaminopyridine) at 5 mol% accelerates acylation, reducing reaction time to 6–8 hours.

Alternative Routes Using Carbodiimide Coupling Agents

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and 3-bromoaniline is employed. This method is advantageous for avoiding harsh acidic conditions but requires stringent moisture control.

Procedure :

-

Activate cyclopropanecarboxylic acid with EDC (1.1 equiv) and HOBt (1.0 equiv) in DCM for 30 minutes.

-

Add 3-bromoaniline (1.0 equiv) and stir for 24 hours at 0–5°C.

-

Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

Challenges :

-

Byproduct Formation : Urea derivatives from excess carbodiimide require careful purification.

-

Cost : EDC/HOBt systems are more expensive than acyl chloride routes.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enhance heat transfer and mixing, reducing reaction times by 50% compared to batch processes.

Process Design :

-

Reactor Type : Tubular reactors with static mixers ensure homogeneous reactant distribution.

-

Residence Time : 2–4 hours at 40°C under 5 bar pressure.

-

Solvent Recovery : Integrated distillation units reclaim THF with >95% efficiency.

Economic Metrics :

| Parameter | Value |

|---|---|

| Annual Production Capacity | 10–50 metric tons |

| Raw Material Cost | $120–150/kg |

| Purity Specification | ≥99% (HPLC) |

Green Chemistry Innovations

Recent advances focus on solvent-free mechanochemical synthesis. Ball milling cyclopropanecarboxylic acid and 3-bromoaniline with TiO₂ as a catalyst achieves 85% yield in 2 hours, eliminating solvent waste.

Advantages :

-

Energy Efficiency : 70% reduction in energy consumption versus traditional methods.

-

Waste Minimization : Near-zero liquid effluent generation.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

NMR Analysis :

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, J = 8.0 Hz, 1H, Ar-H), 7.22–7.15 (m, 2H, Ar-H), 6.90 (s, 1H, NH), 2.45–2.40 (m, 1H, cyclopropane CH), 1.35–1.25 (m, 4H, cyclopropane CH₂).

-

¹³C NMR : 173.8 ppm (C=O), 139.2 ppm (ipso-C-Br), 122.1–118.3 ppm (aromatic carbons).

-

-

Mass Spectrometry :

-

HRMS (ESI+) : m/z calcd for C₁₀H₁₀BrNO [M+H]⁺: 240.1004; found: 240.1001.

-

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 6.8 minutes

Acceptance Criteria :

-

Single peak ≥99% area at 254 nm.

-

LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL.

Comparative Evaluation of Synthetic Routes

| Parameter | Acyl Chloride Method | Carbodiimide Method | Mechanochemical Method |

|---|---|---|---|

| Yield (%) | 78–85 | 65–72 | 80–85 |

| Reaction Time (h) | 12–16 | 24 | 2 |

| Solvent Usage (L/kg) | 15–20 | 20–25 | 0 |

| Scalability | High | Moderate | Low |

| Cost (USD/kg) | 120 | 180 | 100 |

Troubleshooting Common Synthesis Issues

Low Yields Due to Moisture Sensitivity

Solution : Rigorous drying of solvents (molecular sieves) and reagents (azeotropic distillation with toluene).

Cyclopropane Ring Opening

Mitigation : Avoid temperatures >50°C and strongly acidic/basic conditions during workup.

Impurity from Bromine Displacement

Prevention : Use ultrapure 3-bromoaniline (≥99.5%) to minimize residual KBr or NaBr from precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-(3-bromophenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the cyclopropane ring provides structural rigidity. These features enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of N-(3-bromophenyl)cyclopropanecarboxamide include:

Key Observations:

- Bromine vs. Boronate Esters: The bromophenyl analog (target compound) serves as a halogenated intermediate for cross-coupling reactions, whereas the boronate ester derivative (C₁₆H₂₂BNO₃) is tailored for Suzuki-Miyaura reactions, enabling rapid diversification in drug discovery .

- Trifluoromethyl Substitution: The trifluoromethyl group in N-(4-amino-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide enhances lipophilicity and metabolic stability, making it suitable for CNS-targeted therapies .

- Heterocyclic Replacements : Replacing the phenyl ring with pyridinyl or thiazolyl groups (e.g., N-(pyridin-2-yl)cyclopropanecarboxamide) introduces hydrogen-bonding sites, critical for kinase inhibition .

Physicochemical Properties

- Melting Points : Bromophenyl derivatives generally exhibit higher melting points (e.g., 102.2–102.5°C for 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) compared to trifluoromethyl analogs, which are often oils at room temperature .

- Chromatographic Behavior : Rf values vary with substituent polarity; e.g., hexanes/EtOAc (1:1) yields Rf = 0.23 for bromophenyl derivatives, while boronate esters show lower mobility (Rf = 0.19 in hexanes/EtOAc 5:1) .

Biological Activity

N-(3-bromophenyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique cyclopropane structure and the presence of a bromophenyl group, this compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 240.10 g/mol

The positioning of the bromine atom on the phenyl ring is critical as it influences the compound's reactivity and biological activity. This specific arrangement can affect steric hindrance and electronic distribution, leading to varied interaction profiles within biological systems.

This compound interacts with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : It can inhibit specific enzyme activities by binding to active or allosteric sites, thereby modulating their functions.

- Receptor Interaction : The compound may also interact with cellular receptors, impacting signal transduction pathways that influence cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Certain analogs display anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects, although further investigation is required to establish its efficacy and mechanisms.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in cell models exposed to inflammatory stimuli. This suggests its potential utility in managing inflammatory conditions.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-bromophenyl)cyclopropanecarboxamide | CHBrNO | Different bromine position affects reactivity |

| N-(4-bromophenyl)cyclopropanecarboxamide | CHBrNO | Potentially different biological activity |

| N-(phenyl)cyclopropanecarboxamide | CHNO | Lacks bromine, altering electronic properties |

The variations in bromine positioning significantly influence the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-bromophenyl)cyclopropanecarboxamide, and how can diastereomeric purity be optimized?

- Methodology : Utilize cyclopropane ring-forming reactions, such as [2+1] cycloadditions or Simmons–Smith reactions, followed by amide coupling. For diastereomer control, employ chiral auxiliaries or asymmetric catalysis. Column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is critical for isolating isomers, as demonstrated in analogous cyclopropanecarboxamide syntheses achieving diastereomeric ratios (dr) up to 23:1 .

- Key Parameters : Monitor reaction progress via TLC and characterize products using /-NMR to confirm stereochemistry.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Verify cyclopropane ring geometry (e.g., characteristic -NMR coupling constants, J = 5–8 Hz for cis/trans protons).

- HRMS : Confirm molecular mass and bromine isotopic patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry, as applied to structurally related cyclopropanecarboxamides in ligand-bound protein complexes .

Advanced Research Questions

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

- Methodology : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions with proteins like kinases or GPCRs. Validate predictions with experimental IC values from assays such as TR-FRET (Time-Resolved Fluorescence Energy Transfer). For example, derivatives like GDC-0575 (a CHK1 inhibitor) showed nanomolar activity via similar workflows .

- Data Analysis : Compare computed binding energies with experimental inhibition curves to refine force field parameters.

Q. How do structural modifications (e.g., halogen substitution, cyclopropane ring functionalization) impact the bioactivity of this compound?

- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing Br with Cl or modifying the phenyl group to a pyridinyl moiety). Evaluate cytotoxicity, metabolic stability, and target engagement using:

- In vitro assays : e.g., kinase profiling panels.

- ADME studies : Microsomal stability assays (e.g., human liver microsomes) and LogP measurements.

- Case Study : Fluorine substitution at the phenyl ring in related compounds enhanced metabolic stability by reducing CYP450-mediated oxidation .

Q. How can contradictions in reported biological data for cyclopropanecarboxamide derivatives be resolved?

- Methodology : Perform meta-analysis of published IC values, accounting for variables such as:

- Assay conditions (e.g., ATP concentration in kinase assays).

- Cellular context (e.g., cancer cell lines vs. primary cells).

- Compound purity (validate via HPLC ≥95%).

Analytical and Mechanistic Questions

Q. What advanced techniques are recommended for studying the degradation pathways of this compound under physiological conditions?

- Methodology :

- LC-MS/MS : Identify degradation products in simulated gastric fluid (SGF) or plasma.

- Stability Studies : Track hydrolysis of the cyclopropane ring or amide bond under varying pH/temperature.

- Isotope Labeling : Use -labeled cyclopropane to trace metabolic fate in vivo .

Q. How can the electronic effects of the 3-bromo substituent influence the reactivity of the cyclopropane ring in electrophilic reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. Experimentally, compare reaction rates of bromo vs. non-halo analogs in ring-opening reactions (e.g., with nucleophiles like amines). Bromine’s electron-withdrawing effect may polarize the cyclopropane ring, enhancing susceptibility to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.